Handelin

Vue d'ensemble

Description

Handelin est un composé biologiquement actif isolé de la plante Chrysanthemum indicum L. Il s'agit d'un dimère de guaianolide aux effets biologiques significatifs, en particulier dans l'extension de la durée de vie et de la santéspan en réduisant la production d'espèces réactives de l'oxygène (ROS) et en améliorant la fonction motrice . This compound a suscité l'attention pour ses applications thérapeutiques potentielles, en particulier dans le contexte du vieillissement et des troubles liés à l'âge.

Applications De Recherche Scientifique

Handelin has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Handelin, a guaianolide dimer from Chrysanthemum boreale, primarily targets the Transforming Growth Factor Beta-Activated Kinase 1 (TAK1) . TAK1 is a kinase upstream of the Nuclear Factor κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/AP-1 pathways . These targets play a crucial role in regulating inflammatory responses and cellular senescence .

Mode of Action

This compound interacts with the ATP-binding pocket of TAK1, inhibiting its activity . This inhibition leads to a downstream reduction in the activation of NF-κB and MAPK/AP-1 pathways . As a result, the expression of proinflammatory mediators in cells is reduced .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the NF-κB and MAPK/AP-1 pathways . By inhibiting TAK1, this compound suppresses the activation of these pathways, leading to a decrease in the production of reactive oxygen species (ROS) and nitric oxide (NO) . RNA-seq analysis revealed that this compound also influences the expression of several antioxidative proteins .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it has been demonstrated that this compound is safe for skin fibroblast cells at concentrations as high as 0.0125 μM . This suggests that this compound has good bioavailability and low toxicity.

Result of Action

This compound has multiple molecular and cellular effects. It significantly reduces ROS levels and maintains the number and morphology of mitochondria . This compound also improves many behaviors related to healthspan, including increased pharyngeal pumping and body movement . Muscle fiber imaging analyses revealed that this compound maintains muscle architecture by stabilizing myofilaments .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to extend the lifespan of Caenorhabditis elegans, suggesting that it may have different effects in different organisms

Analyse Biochimique

Biochemical Properties

Handelin plays a crucial role in biochemical reactions, particularly in reducing reactive oxygen species (ROS) generation . It interacts with several antioxidative proteins, as revealed by RNA-seq analysis . The nature of these interactions involves the reduction of ROS levels and the maintenance of the number and morphology of mitochondria .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing ROS levels, which can impact cell signaling pathways and cellular metabolism . It also maintains muscle architecture by stabilizing myofilaments .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with antioxidative proteins, leading to a reduction in ROS levels . This results in the maintenance of mitochondrial number and morphology, which can influence gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to extend both lifespan and healthspan in Caenorhabditis elegans, a model organism often used in aging studies . This includes maintaining muscle architecture and improving motor function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in a study using a mouse muscle atrophy model induced by cachexia and aging, this compound was found to improve protein homeostasis and inhibit inflammation .

Metabolic Pathways

This compound is involved in metabolic pathways that reduce ROS generation . This involves interactions with antioxidative proteins and impacts on metabolic flux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Handelin peut être synthétisé par diverses réactions chimiques impliquant le couplage de fragments de guaianolide. Les voies de synthèse exactes et les conditions de réaction sont complexes et impliquent plusieurs étapes, notamment la formation de cycles lactones et l'établissement de la stéréochimie .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l'extraction de sources naturelles, telles que Chrysanthemum indicum L. Le processus d'extraction peut être effectué à l'aide de solvants comme l'éthanol ou l'eau, suivi d'étapes de purification pour isoler le this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : Handelin subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier les cycles lactones dans le this compound.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, tels que la désacétylthis compound, le diacétate de this compound et la désacétyldehydrothis compound .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets par le biais de plusieurs mécanismes moléculaires :

Activité antioxydante : this compound réduit les niveaux de ROS, protégeant ainsi les cellules des dommages oxydatifs.

Activité anti-inflammatoire : this compound régule à la baisse la signalisation NF-κB et la production de cytokines pro-inflammatoires, ce qui contribue à réduire l'inflammation.

Cibles moléculaires : this compound cible les protéines antioxydantes et stabilise l'architecture musculaire en maintenant les myofilaments.

Comparaison Avec Des Composés Similaires

Handelin est unique parmi les guaianolides en raison de ses puissantes activités antioxydantes et anti-inflammatoires. Des composés similaires comprennent :

Cumambrin A : Un autre guaianolide avec des caractéristiques structurales similaires mais des activités biologiques différentes.

Deacetylthis compound : Un dérivé de this compound aux propriétés chimiques modifiées.

Diacétate de this compound : Un autre dérivé aux caractéristiques chimiques et biologiques distinctes.

Le caractère unique de this compound réside dans son double rôle dans l'extension de la durée de vie et la réduction de l'inflammation, ce qui en fait un composé prometteur pour de nouvelles recherches et des applications thérapeutiques potentielles.

Propriétés

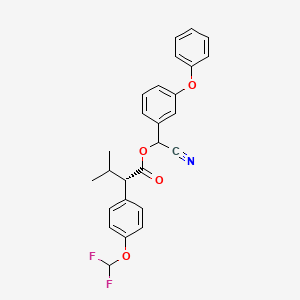

IUPAC Name |

[(1'R,2'R,3R,3aR,4S,5'S,6R,6aR,9'S,9aR,9bR,10'S,11'R)-2',6-dihydroxy-2',6,9,11'-tetramethyl-6'-methylidene-2,7'-dioxospiro[4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-3,15'-8-oxatetracyclo[9.2.2.01,10.05,9]pentadec-12-ene]-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40O8/c1-15-7-8-19-21(15)24-22(20(38-17(3)33)13-29(19,5)36)32(27(35)40-24)14-31-12-11-28(32,4)25(31)23-18(9-10-30(31,6)37)16(2)26(34)39-23/h7,11-12,18-25,36-37H,2,8-10,13-14H2,1,3-6H3/t18-,19+,20-,21-,22+,23-,24+,25-,28+,29+,30+,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQWAXGDCUONOB-QKARTHDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C1C3C(C(CC2(C)O)OC(=O)C)C4(CC56C=CC4(C5C7C(CCC6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)OC(=O)C)[C@@]4(C[C@@]56C=C[C@@]4([C@@H]5[C@@H]7[C@@H](CC[C@@]6(C)O)C(=C)C(=O)O7)C)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

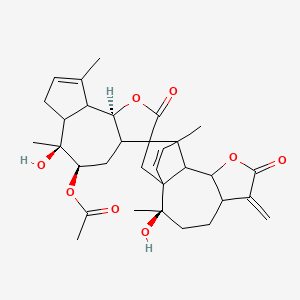

Molecular Formula |

C32H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for handelin's anti-inflammatory effects?

A1: this compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. [, ] This pathway plays a crucial role in regulating the immune response, and its inhibition leads to reduced production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and chemokine ligand 1 (CXCL1). [, ]

Q2: How does this compound impact muscle atrophy?

A2: Research suggests that this compound can alleviate both cachexia- and aging-induced muscle atrophy. [] It achieves this by maintaining protein homeostasis through the upregulation of insulin-like growth factor 1 (IGF1) and phosphorylated protein kinase B (AKT), which promote protein synthesis. [] Simultaneously, it suppresses the expression of atrogin-1, a key muscle atrophy-related ubiquitin ligase. []

Q3: Does this compound interact with any specific proteins?

A3: Yes, studies have shown that this compound can inhibit the expression of heat shock protein 70 (HSP70), interfering with its function. [] This interaction contributes to this compound's antiviral activity against feline calicivirus (FCV). [] Additionally, this compound's effects on myotube atrophy are abolished upon HSP70 knockdown or inhibition, suggesting HSP70 plays a role in mediating this compound's activity. []

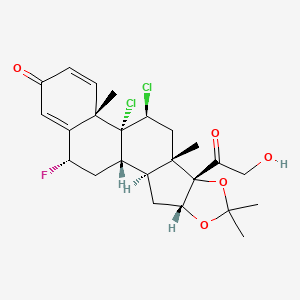

Q4: What is the chemical structure of this compound?

A4: this compound is a diguanolide, meaning it is composed of two guianolide units. Its molecular formula is C32H40O8. [] The structure was first elucidated by V.A. Tarasov et al. in 1976. [, , ]

Q5: Beyond its anti-inflammatory and anti-atrophy effects, what other biological activities does this compound exhibit?

A5: this compound has demonstrated a range of beneficial effects in various studies. It has been shown to:

- Inhibit FCV infection by targeting HSP70. []

- Protect human skin keratinocytes against ultraviolet B-induced photodamage by activating autophagy via the AMPK-mTOR signaling pathway. []

- Alleviate elastase-induced emphysema in mice by inhibiting transforming growth factor-β-activated kinase 1 (TAK1), subsequently suppressing NF-κB and activator protein 1 (AP-1) activity. [, ]

- Extend lifespan and healthspan in Caenorhabditis elegans by reducing reactive oxygen species (ROS) generation and improving motor function. []

- Reduce ultraviolet A-induced photoaging by inhibiting ROS generation and enhancing autophagy. []

Q6: Are there any in vivo studies demonstrating this compound's therapeutic potential?

A6: Yes, this compound's efficacy has been investigated in several animal models. For instance, oral administration of this compound demonstrated anti-inflammatory activity by reducing paw and ear edema in mice models. [] Moreover, in LPS-treated mice, this compound improved body weight, muscle weight, and motor function. [] In aged mice, this compound showed positive effects on muscle size and upregulated genes involved in mitochondrial biogenesis and antioxidant defense. []

Q7: What analytical techniques are typically used to characterize and quantify this compound?

A7: Various spectroscopic techniques are employed to analyze this compound, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy. [, ] These methods provide information about the compound's functional groups, structure, and carbon framework.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.